molecular formula C8H24HfN4 B035259 Hafnium, tetrakis(dimethylamino)- CAS No. 19782-68-4

Hafnium, tetrakis(dimethylamino)-

Cat. No.: B035259
CAS No.: 19782-68-4
M. Wt: 354.79 g/mol
InChI Key: ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(dimethylamido)hafnium(IV) is an organometallic compound consisting of a central hafnium atom surrounded by four dimethylamido ligands. This compound is commonly used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes to produce high-quality hafnium oxide thin films .

Mechanism of Action

Target of Action

Tetrakis(dimethylamido)hafnium(IV), also known as Hafnium, tetrakis(dimethylamino)- or TDMAH, is an organometallic compound . The primary target of this compound is the deposition of hafnium oxide thin films for advanced semiconductor devices .

Mode of Action

TDMAH is commonly used as a Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) precursor . It interacts with its targets by depositing high-quality hafnium oxide thin films . The compound consists of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2) .

Biochemical Pathways

The specific biochemical pathways affected by TDMAH are related to the deposition of hafnium oxide thin films . These thin films are crucial in the manufacturing of advanced semiconductor devices .

Pharmacokinetics

While the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TDMAH are not typically discussed in the context of pharmacokinetics, it’s important to note that the compound is a low-melting solid with a density of 1.098 g/mL at 25 °C .

Result of Action

The result of TDMAH’s action is the production of high-quality hafnium oxide thin films . These films are used in advanced semiconductor devices . The compound can also be used to fabricate polymer-derived ceramic nanocomposites .

Action Environment

TDMAH is sensitive to environmental factors. It’s a moisture-sensitive compound that should be stored in a cold environment . Additionally, it’s important to avoid the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . These precautions help to maintain the compound’s action, efficacy, and stability.

Scientific Research Applications

Biological Activity

Hafnium, tetrakis(dimethylamino)- (TDMA-Hf), is a compound that has garnered interest in various fields, particularly in materials science and biomedicine. This article delves into its biological activity, focusing on its effects on cellular processes, potential therapeutic applications, and biocompatibility.

TDMA-Hf is a hafnium-based precursor used primarily in atomic layer deposition (ALD) to create hafnium oxide (HfO₂) films. The synthesis involves the reaction of hafnium with dimethylamine, resulting in a compound with the formula C₈H₂₄HfN₄. The structure consists of a central hafnium atom coordinated by four dimethylamino ligands, which significantly influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted the biological properties of HfO₂ films derived from TDMA-Hf. These findings suggest that HfO₂ exhibits several beneficial effects on cellular behavior, particularly in osteogenesis and inflammation modulation.

1. Osteogenic Activity

A study utilizing pre-osteoblast (MC3T3-E1) and pre-osteoclast (4B12) cell lines demonstrated that HfO₂ enhances osteogenic differentiation. Key findings include:

  • Proliferation Enhancement : HfO₂ significantly increased the proliferation of MC3T3-E1 cells after 48 hours of exposure (p < 0.001). Conversely, it did not affect the proliferation of pre-osteoclasts .
  • Gene Expression Modulation : The compound upregulated anti-apoptotic genes such as BCL2 while downregulating pro-apoptotic genes like BAX in MC3T3-E1 cells, leading to a higher BCL2/BAX ratio and reduced apoptosis rates .
  • Increased miRNA Expression : HfO₂ exposure resulted in elevated levels of miR-7a-5p and miR-17-5p, which are known to promote cell proliferation and inhibit apoptosis .

2. Anti-inflammatory Effects

The anti-inflammatory properties of HfO₂ were also assessed using macrophage cell lines (RAW 264.7):

  • Cytokine Regulation : Treatment with HfO₂ significantly decreased the expression of pro-inflammatory cytokines such as IL6 and TNFA while not affecting IL10 levels .
  • Biocompatibility : The absence of significant immune response activation suggests that HfO₂ is biocompatible, making it suitable for biomedical applications .

Comparative Studies

Comparative analyses between different hafnium precursors have been conducted to evaluate their biological effectiveness:

Precursor Cell Line Proliferation Effect Apoptosis Regulation Cytokine Modulation
TDMA-HfMC3T3-E1Significant increaseReduced apoptosisDecreased IL6
TEMAHVariousModerateNot specifiedVariable

The studies indicate that TDMA-Hf may offer superior biological activity compared to other hafnium precursors like tetrakis(ethylmethylamino) hafnium (TEMAH), particularly in promoting osteogenesis and modulating inflammation .

Case Studies

Several case studies have been documented that further elucidate the biological implications of TDMA-Hf:

  • Case Study 1 : In vitro experiments with MC3T3-E1 cells showed that prolonged exposure to HfO₂ resulted in enhanced mineralization, suggesting potential applications in bone tissue engineering .
  • Case Study 2 : Research involving RAW 264.7 macrophages indicated that HfO₂ could mitigate inflammatory responses during tissue repair processes, highlighting its role in regenerative medicine .

Properties

CAS No.

19782-68-4

Molecular Formula

C8H24HfN4

Molecular Weight

354.79 g/mol

IUPAC Name

dimethylazanide;hafnium(4+)

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N

SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.